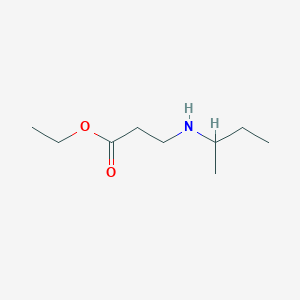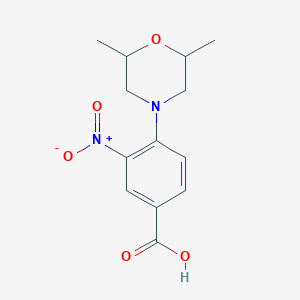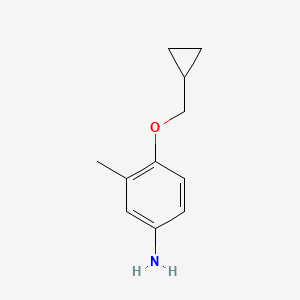
N1-Benzyl-N1-ethyl-3-methylbenzene-1,4-diamine
Descripción general
Descripción
N1-Benzyl-N1-ethyl-3-methylbenzene-1,4-diamine, otherwise known as BEMD, is an organic compound used in a variety of scientific research applications. It is a diamine, meaning it contains two amino groups, and is composed of a benzene ring with a methyl group and an ethyl group attached. BEMD is a versatile compound with a variety of uses in scientific research and lab experiments.
Aplicaciones Científicas De Investigación
BEMD has a variety of applications in scientific research. It is used as a reagent in the synthesis of a variety of compounds, including 1,2-diaminobenzene and 1,3-diaminobenzene. It is also used in the synthesis of a number of drugs, including the anti-anxiety drug alprazolam and the anti-inflammatory drug ketorolac. Additionally, BEMD is used as a catalyst in the synthesis of polyesters, polyamides, and polyurethanes.
Mecanismo De Acción
The mechanism of action of BEMD is based on its ability to form strong hydrogen bonds with other molecules. BEMD is able to form hydrogen bonds with both polar and non-polar molecules, making it a versatile compound for a variety of research applications. BEMD is also able to form strong coordination complexes with metal ions, making it a useful reagent in the synthesis of a variety of compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of BEMD are not well understood. However, the compound has been shown to be non-toxic in laboratory tests, and it is not known to have any adverse effects on humans or animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BEMD is its versatility. It can be used in a variety of research applications, including drug synthesis, polyester synthesis, and metal complexation. Additionally, BEMD is non-toxic and does not have any adverse effects on humans or animals.
However, there are some limitations to using BEMD in lab experiments. The compound is relatively expensive, and it is not as widely available as some other compounds. Additionally, BEMD is not very soluble in water, making it difficult to use in some experiments.
Direcciones Futuras
There are a number of potential future directions for research involving BEMD. One potential area of research is in the development of new drugs and polymers based on BEMD. Additionally, further research could be done to investigate the biochemical and physiological effects of BEMD on humans and animals. Finally, research could be done to investigate the potential applications of BEMD in other areas, such as catalysis and energy storage.
Propiedades
IUPAC Name |
4-N-benzyl-4-N-ethyl-2-methylbenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2/c1-3-18(12-14-7-5-4-6-8-14)15-9-10-16(17)13(2)11-15/h4-11H,3,12,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNNKWMRSLQOTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=CC(=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-Benzyl-N1-ethyl-3-methylbenzene-1,4-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B1386093.png)
![1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanone](/img/structure/B1386094.png)




![N-[(3-fluoro-4-methylphenyl)methyl]cyclopropanamine](/img/structure/B1386101.png)


![Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine](/img/structure/B1386106.png)
![N-[(4-methyl-3-nitrophenyl)methyl]cyclopropanamine](/img/structure/B1386108.png)


